3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid is an organic compound with the molecular formula and a molecular weight of 272.27 g/mol. It is notable for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory agents. The compound features a phenylacrylic acid structure, which is significant in various biochemical interactions and therapeutic applications. Its synthesis and biological activity have garnered attention due to its promising pharmacological properties .
This compound can be classified under the category of acrylic acids, specifically as a substituted phenylacrylic acid derivative. It is synthesized through organic chemistry methods and has been characterized for its purity, typically around 95%. The compound is listed in chemical databases such as PubChem and BenchChem, where it is available for research purposes.
The synthesis of 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid involves several steps:
The molecular structure of 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid can be represented by the following:
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C(=O)O)FKOLALLMUHXRTGD-BJMVGYQFSA-NThe structure includes a fluorinated benzene ring linked through an ether bond to a phenyl group, which is further connected to an acrylic acid moiety. This configuration is essential for its biological activity.
3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid participates in various chemical reactions typical of acrylic acids, including:
These reactions are crucial for developing derivatives that may exhibit enhanced pharmacological properties or target specific biological pathways .
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts or bases.
The mechanism of action of 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid involves its interaction with various protein receptors and enzymes within biological systems. It is believed to exert its effects primarily through:
In vitro studies have demonstrated that this compound exhibits significant anti-cyclooxygenase-2 (COX-2) activity with an IC50 value of approximately 6 μM, indicating its potential as a lead compound for developing new anti-inflammatory agents .
Relevant analytical techniques such as NMR spectroscopy provide insights into the compound's structural integrity and purity levels .
3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid has several scientific applications:
The ongoing research into this compound highlights its potential utility across various fields, particularly in medicinal chemistry focused on developing novel therapeutic agents .
3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid is a synthetically derived small molecule characterized by the molecular formula C₁₆H₁₃FO₃ and a molecular weight of 272.27 grams per mole. Its systematic IUPAC name is (E)-3-(4-((4-fluorobenzyl)oxy)phenyl)acrylic acid, reflecting the trans (E) configuration of the acrylic acid moiety. The compound is registered under CAS Number 175136-19-3, providing a unique identifier for chemical databases and commercial catalogs [2] [5].
Alternative nomenclature includes:
Key identifiers include:
O=C(O)/C=C/C1=CC=C(OCC2=CC=C(F)C=C2)C=C1 (canonical form) KOLALLMUHXRTGD-BJMVGYQFSA-N [2] OC(=O)/C=C/C1C=CC(=CC=1)OCC1C=CC(F)=CC=1 Table 1: Chemical Identity Profile
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 175136-19-3 |
| Molecular Formula | C₁₆H₁₃FO₃ |
| Molecular Weight | 272.27 g/mol |
| IUPAC Name | (E)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoic acid |
| Synonyms | 4-Fluorobenzyloxycinnamic acid; NSC 113223 |
The compound features three modular domains:
The E-configuration is critical for molecular planarity, enabling extended π-conjugation across the acrylic double bond and phenyl rings. This promotes electronic delocalization, influencing properties like UV absorbance and dipole moment.
Positional Isomerism: The fluorine atom’s placement on the benzyl ring defines structural isomers:
The para isomer exhibits superior symmetry, enhancing crystallinity and dipole alignment. The ether linkage (–O–CH₂–) provides rotational flexibility, allowing conformational adaptation in molecular recognition.
Table 2: Comparison of Fluorobenzyl Positional Isomers
| Isomer Type | CAS Number | Structural Feature | Notable Property |
|---|---|---|---|
| Ortho-fluorobenzyl | Not specified | Fluorine adjacent to benzyl CH₂ group | Steric hindrance near ether oxygen |
| Meta-fluorobenzyl | 423752-10-7 | Fluorine at 3-position on benzene ring | Asymmetric electronic distribution |
| Para-fluorobenzyl | 175136-19-3 | Fluorine opposite to benzyl CH₂ group | Enhanced symmetry and dipole moment |
This compound emerged in the late 1990s (CAS registration: 175136-19-3) as part of combinatorial chemistry efforts to optimize cinnamic acid derivatives. Cinnamic acids, historically isolated from plants like Alhagi maurorum (used in traditional medicine for infections and digestive ailments [4]), inspired the design of synthetic analogs with improved bioactivity. The strategic incorporation of fluorine—a bioisostere for hydrogen—enhances metabolic stability and membrane permeability [4].
The 4-fluorobenzyl ether moiety became a key pharmacophore in drug discovery due to:
This compound’s core structure aligns with historical natural product scaffolds but leverages modern synthetic precision. Its development reflects a broader shift toward "functionality-rich" intermediates for targeted libraries, diverging from classical natural product extraction [4]. For instance:
Current applications focus on its role as a:
Molecular Graphic Description:
F │ F-benzyl–O–CH₂–┐ │ para-phenylene–CH=CH–COOH (E-configuration) This architecture balances rigidity (conjugated system) and flexibility (ether rotamer), embodying design principles from natural product evolution to synthetic innovation [4] [5].
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: